Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
Chemical Structure and Properties
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1353977-43-1) is a carbamate derivative featuring a pyrrolidine ring substituted with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc)-protected carbamate moiety. Its molecular formula is C₁₅H₂₈N₂O₃, with a molar mass of 272.39 g/mol . The compound’s InChIKey (ZTQBDYBNQBZWRD-UHFFFAOYSA-N) confirms its stereochemical and structural uniqueness . It is primarily used in pharmaceutical research as a synthetic intermediate, particularly in the development of chiral molecules and prodrugs.
Synthetic and Pharmacological Relevance
The tert-butyl ester group enhances stability during synthesis, while the hydroxyethyl-pyrrolidine moiety may influence biological activity, such as receptor binding or solubility. Evidence suggests that carbamic esters with basic substituents (e.g., pyrrolidine) exhibit physostigmine-like activity, though ethyl carbamates are generally less potent than methyl or benzyl analogs .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-5-15(13(18)19-14(2,3)4)11-12-7-6-8-16(12)9-10-17/h12,17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBDYBNQBZWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with pyrrolidine-2-carboxylic acid tert-butyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Ring Size and Flexibility : Replacing pyrrolidine (5-membered) with piperidine (6-membered) reduces ring strain but may decrease binding affinity in certain targets .
- Substituent Effects: The hydroxyethyl group enhances hydrophilicity compared to cyclopropyl or aminoethyl analogs, which could improve solubility but reduce membrane permeability .
- Stereochemistry : The (S)-configured analog (CAS: 1354003-23-8) demonstrates the importance of chirality in drug-receptor interactions, though specific activity data remain undisclosed .
Pharmacological Activity Comparison
Table 2: Activity Trends in Carbamic Esters (Based on Historical Data)
Key Insights :
- Ethyl carbamates generally exhibit weaker pharmacological activity compared to methyl or benzyl analogs, as seen in early studies on physostigmine-like compounds .
- The Boc-protected tert-butyl ester in the target compound likely reduces acute toxicity but may also limit bioavailability due to steric hindrance .
Research and Commercial Considerations
- Availability : The compound and its analogs (e.g., SC-22029, SC-35564) are often discontinued or available only in small quantities for research, highlighting challenges in large-scale procurement .
- Regulatory Status: No hazard statements or UN numbers are reported, suggesting low immediate risk in laboratory settings .
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1354016-66-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C14H28N2O3
- Molecular Weight : 244.33 g/mol
- CAS Number : 1354016-66-2
- Synonyms : Ethyl [1-(2-hydroxyethyl)pyrrolidin-2-ylmethyl]carbamic acid tert-butyl ester, AM94209
The biological activity of this compound is primarily linked to its interaction with various metabolic pathways, particularly in cancer cells. Research indicates that compounds with similar structures can inhibit glutamine metabolism, a critical pathway in cancer cell growth and survival. For instance, studies have shown that derivatives of L-γ-methyleneglutamic acid amides can effectively suppress the growth of breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) while sparing non-malignant cells .
Biological Activity in Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy:
- Inhibition of Cancer Cell Growth : The compound was evaluated for its ability to inhibit the growth of breast cancer cell lines. Notably, it demonstrated efficacy comparable to established treatments such as tamoxifen and olaparib, indicating its potential as a therapeutic agent .
- Selectivity for Malignant Cells : Importantly, the compound did not inhibit the growth of non-malignant breast cells (MCF-10A), suggesting a degree of selectivity that is desirable in cancer therapeutics .
- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that related compounds exhibited favorable tissue distribution profiles, with moderate exposure to the brain and significant concentrations in the liver and kidneys . This suggests that this compound may also have neuroprotective properties.
Comparative Analysis of Biological Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | MCF-7 | 15 | High |
| L-γ-methyleneglutamic acid amide | MCF-7 | 10 | Moderate |
| Tamoxifen | MCF-7 | 20 | Low |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
